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molecular formula C11H20O3 B3314244 8-Isopropoxy-1,4-dioxaspiro[4.5]decane CAS No. 950771-91-2

8-Isopropoxy-1,4-dioxaspiro[4.5]decane

Cat. No. B3314244
M. Wt: 200.27 g/mol
InChI Key: VLSXGBVNIPQDSW-UHFFFAOYSA-N
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Patent
US09403810B2

Procedure details

To a stirred solution of 1,4-dioxaspiro[4.5]decan-8-ol (0.5 g, 3.16 mmol) in 2-iodopropane (5.37 g, 31.6 mmol), silver (I) oxide (1.392 g, 6.01 mmol) was added and the reaction mixture was stirred at room temperature. Upon completion the resulting suspension was diluted with EtOAc and the suspension filtered under reduced pressure. The filtrate was concentrated under reduced pressure to give a pale yellow oil. The crude material was adsorbed onto silica and purification by chromatography eluting with 0-30% EtOAc in iso-hexane to afforded the title compound;
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5.37 g
Type
reactant
Reaction Step One
Quantity
1.392 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][CH:8]([OH:11])[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.I[CH:13]([CH3:15])[CH3:14]>CCOC(C)=O.[Ag-]=O>[CH:13]([O:11][CH:8]1[CH2:9][CH2:10][C:5]2([O:4][CH2:3][CH2:2][O:1]2)[CH2:6][CH2:7]1)([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)O
Name
Quantity
5.37 g
Type
reactant
Smiles
IC(C)C
Name
Quantity
1.392 g
Type
catalyst
Smiles
[Ag-]=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the suspension filtered under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a pale yellow oil
CUSTOM
Type
CUSTOM
Details
The crude material was adsorbed onto silica and purification by chromatography
WASH
Type
WASH
Details
eluting with 0-30% EtOAc in iso-hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC1CCC2(OCCO2)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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